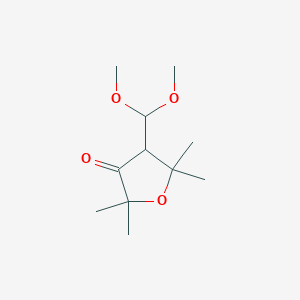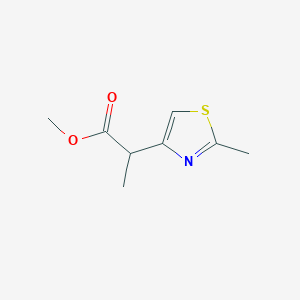
Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group attached to the thiazole ring, which is further connected to a propanoate ester group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with a suitable esterifying agent. One common method is the esterification of 2-methylthiazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-5 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative used in similar applications.
2-Aminothiazole: Known for its antimicrobial properties
Uniqueness: Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-12-6(2)9-7/h4-5H,1-3H3 |
InChI Key |
HJWBKCUQJYMYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)

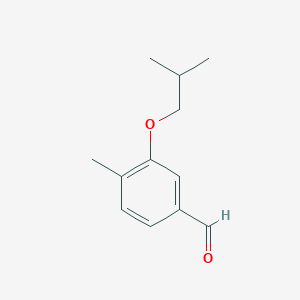
![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)

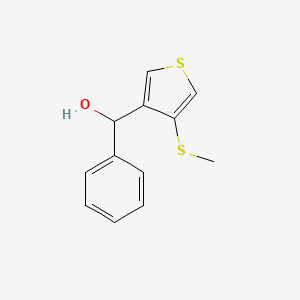

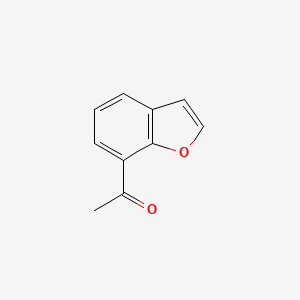
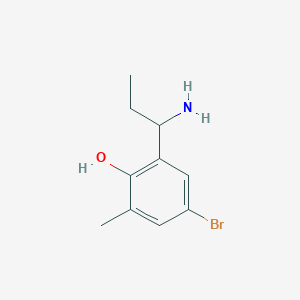
![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)
